

A Comprehensive Technical Guide to (3-methyl-3-sulfanylbutyl) formate

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Compound of Interest

Compound Name: 3-Mercapto-3-methylbutyl formate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical compound **3-Mercapto-3-methylbutyl formate**, with a focus on its chemical properties, synthesis, and primary applications. While predominantly used in the flavor and fragrance industry, this guide consolidates the available technical data for a scientific audience.

Nomenclature and Identification

The compound is most commonly known as **3-Mercapto-3-methylbutyl formate**. However, for clarity and standardization, its IUPAC name is (3-methyl-3-sulfanylbutyl) formate.^[1] Key identifiers are summarized in the table below.

Identifier Type	Value
IUPAC Name	(3-methyl-3-sulfanylbutyl) formate[1]
CAS Number	50746-10-6[2]
Molecular Formula	C ₆ H ₁₂ O ₂ S[2]
Molecular Weight	148.22 g/mol [3]
InChI Key	VTAPYUYITKYXJB-UHFFFAOYSA-N[2]
SMILES	CC(C)(S)CCOC=O[3]
FEMA Number	3855[1]

Physicochemical Properties

(3-methyl-3-sulfanylbutyl) formate is a colorless liquid known for its potent aroma.[1][4] Its physical and chemical properties are critical for its application and handling.

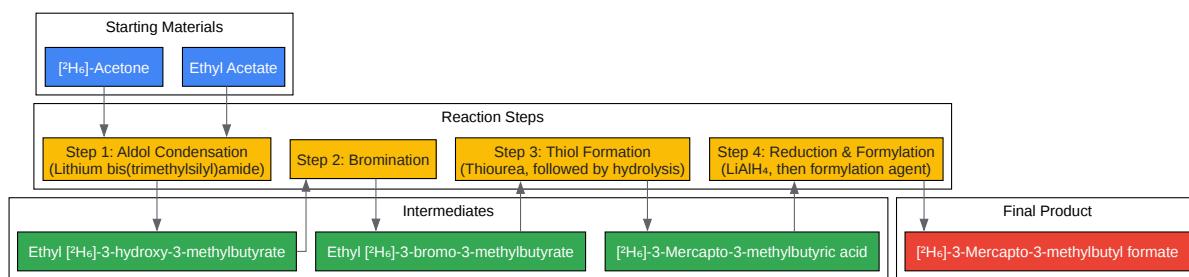
Property	Value	Source
Appearance	Colorless clear liquid	[4]
Boiling Point	181.0 °C (at 760 mm Hg)	[1]
Density	1.03 g/cm ³	[1]
Refractive Index	1.462 - 1.472 (at 20°C)	[1]
Flash Point	77.5 °C	[3]
Water Solubility	1.63 g/L (Predicted)	[5]
LogP	2.01 (Predicted)	[5]
Purity (Typical)	≥97.5% (GC)	[3]

Synthesis and Characterization

While detailed experimental protocols for the direct synthesis of (3-methyl-3-sulfanylbutyl) formate are not widely published, a comprehensive multi-step synthesis for its deuterated

isotopologue, **[²H₆]-3-Mercapto-3-methylbutyl formate**, has been described. This process is invaluable for understanding the compound's synthesis and is often used for creating internal standards for quantitative analysis.^[6]

The synthesis involves a four-step process starting from deuterated acetone, as illustrated in the workflow diagram below. This pathway provides a viable route for producing the unlabeled target compound by using standard acetone.



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Caption: Synthetic pathway for **[²H₆]-3-Mercapto-3-methylbutyl formate**.

The following is a summarized protocol based on the synthesis of the deuterated analog^[6]:

- Synthesis of Ethyl [²H₆]-3-hydroxy-3-methylbutyrate: Ethyl acetate is activated with lithium bis(trimethylsilyl)amide and then coupled with [²H₆]-acetone. The product is purified by distillation under reduced pressure.
- Synthesis of Ethyl [²H₆]-3-bromo-3-methylbutyrate: The hydroxy intermediate is brominated to yield the corresponding bromo derivative.

- Synthesis of [²H₆]-3-Mercapto-3-methylbutyric acid: The bromo intermediate is treated with thiourea, followed by hydrolysis to form the mercapto-carboxylic acid.
- Synthesis of [²H₆]-**3-Mercapto-3-methylbutyl formate**: The carboxylic acid group is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄), and the resulting alcohol is subsequently formylated to yield the final product.

The identity and purity of (3-methyl-3-sulfanylbutyl) formate and its isotopologues are typically confirmed using a combination of analytical techniques:

- Gas Chromatography (GC): Used to assess purity and for quantitative analysis.[\[3\]](#)
- Mass Spectrometry (MS): Provides structural information and confirmation of molecular weight.[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Used for detailed structural elucidation of the molecule.[\[6\]](#)

Applications and Relevance

The primary application of (3-methyl-3-sulfanylbutyl) formate is in the flavor and fragrance industry.[\[7\]](#)[\[8\]](#) There is currently no available literature suggesting its use in drug development or as a pharmacologically active agent.

This compound is a potent aroma chemical valued for its complex scent profile.[\[7\]](#)

- Aroma Profile: It possesses a strong fruity, tropical, and passion fruit-like aroma, often with "catty" and "roasty" undertones.[\[6\]](#)[\[7\]](#)
- Applications: It is used in trace amounts to impart or enhance fruity and tropical notes in beverages, confectionery, and savory products.[\[4\]](#)[\[7\]](#) It is considered a key flavor component in roasted coffee.[\[4\]](#)[\[6\]](#)

Given its identification in foods like coffee, (3-methyl-3-sulfanylbutyl) formate could potentially serve as a biomarker for the consumption of these products.[\[5\]](#) However, further research is needed to validate this application.

Safety and Regulatory Information

(3-methyl-3-sulfanylbutyl) formate is regulated as a flavoring agent by several international bodies.

Regulatory Body	Status/Designation
FDA (U.S. Food and Drug Administration)	Approved as a flavoring agent. [1]
FEMA (Flavor and Extract Manufacturers Association)	Generally Recognized as Safe (GRAS); FEMA No. 3855. [1]
JECFA (Joint FAO/WHO Expert Committee on Food Additives)	No safety concern at current levels of intake when used as a flavouring agent. [1]
GHS Classification	Not classified as hazardous under GHS criteria in the majority of reports. [1]

Handling: Standard laboratory safety precautions, including the use of protective gloves and eyewear, are recommended during handling.[\[7\]](#) Store in a cool, dry, and well-ventilated area away from light and heat.[\[7\]](#)

Conclusion

(3-methyl-3-sulfanylbutyl) formate is a well-characterized sulfur-containing ester with significant applications in the flavor and fragrance sector. Its synthesis and analytical characterization are well-documented, providing a solid foundation for its use in research and commercial applications. While its role is currently confined to sensory sciences, the detailed chemical data presented here may be of value to scientists across various disciplines, including those in analytical chemistry and food science. There is no current evidence to support a role for this compound in drug development or related fields.

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